

# A Comparative In Vitro Analysis of Formoterol Fumarate Hydrate Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Formoterol fumarate hydrate |           |
| Cat. No.:            | B10787313                   | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of various delivery systems for **formoterol fumarate hydrate**. The following data and experimental protocols are synthesized from multiple studies to offer a comprehensive overview of the performance of Metered Dose Inhalers (MDIs) and various Dry Powder Inhalers (DPIs).

Formoterol fumarate, a long-acting beta-2-agonist, is a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD). The efficacy of inhaled therapies is critically dependent on the delivery device's ability to generate an aerosol with optimal aerodynamic properties for deep lung deposition. This guide delves into the in vitro performance of several commercially available **formoterol fumarate hydrate** delivery systems, focusing on key metrics such as emitted dose, fine particle dose, and mass median aerodynamic diameter.

#### In Vitro Performance Data

The following tables summarize the quantitative data from in vitro studies, comparing the aerodynamic performance of different **formoterol fumarate hydrate** inhalers. These studies typically utilize cascade impaction to classify particles by their aerodynamic size, providing insights into the potential for lung deposition.

# Table 1: Comparison of a Metered Dose Inhaler (MDI) with and without Spacers



| Delivery System                     | Flow Rate (L/min) | Fine Particle Dose<br>(% of Nominal<br>Dose) | Mass Median<br>Aerodynamic<br>Diameter (MMAD)<br>(µm) |
|-------------------------------------|-------------------|----------------------------------------------|-------------------------------------------------------|
| Atimos® Modulite® (MDI)             | 15                | 53.52%                                       | Increases with flow rate                              |
| 28.3                                | 54.10%            | _                                            |                                                       |
| 50                                  | 53.37%            |                                              |                                                       |
| 60                                  | 50.43%            | _                                            |                                                       |
| Atimos® Modulite® with Aerochamber® | 15                | 63.62%                                       | Not specified                                         |
| 28.3                                | 63.86%            | _                                            |                                                       |
| 50                                  | 64.72%            | _                                            |                                                       |
| 60                                  | 59.96%            |                                              |                                                       |
| Atimos® Modulite® with Volumatic®   | 15                | 62.40%                                       | Not specified                                         |
| 28.3                                | 63.41%            |                                              |                                                       |
| 50                                  | 64.71%            | _                                            |                                                       |
| 60                                  | 58.43%            |                                              |                                                       |

Data synthesized from a study assessing dose emission and aerodynamic particle size characteristics.[1] A notable finding is that the use of spacers, such as the Aerochamber® and Volumatic®, generally improved the fine particle dose, suggesting better potential for lung deposition.[1]

# Table 2: Comparison of Different Dry Powder Inhalers (DPIs)



| Delivery System     | Flow Rate (L/min) | Fine Particle Dose<br>(% of Nominal<br>Dose) at 4L<br>Inhalation Volume | Mass Median<br>Aerodynamic<br>Diameter (MMAD)<br>(μm) |
|---------------------|-------------------|-------------------------------------------------------------------------|-------------------------------------------------------|
| Foradil® Aerolizer® | 10                | 9.23%                                                                   | Decreased with increasing flow rates                  |
| 20                  | 14.70%            | _                                                                       |                                                       |
| 28.3                | 21.37%            | _                                                                       |                                                       |
| 60                  | 28.93%            | _                                                                       |                                                       |
| 90                  | 39.70%            | _                                                                       |                                                       |
| Oxis® Turbuhaler®   | 10                | 12.87%                                                                  | Decreased with increasing flow rates                  |
| 20                  | 24.51%            |                                                                         |                                                       |
| 28.3                | 28.25%            | <del>-</del>                                                            |                                                       |
| 40                  | 34.61%            | _                                                                       |                                                       |
| 60                  | 40.53%            | _                                                                       |                                                       |
| Easyhaler®          | 10                | 19.03%                                                                  | Decreased with increasing flow rates                  |
| 20                  | 27.09%            |                                                                         |                                                       |
| 28.3                | 36.89%            | _                                                                       |                                                       |
| 40                  | 49.71%            | _                                                                       |                                                       |
| 60                  | 49.25%            | _                                                                       |                                                       |
| Foster® NEXThaler®  | 30                | Consistent across flow rates                                            | Unaffected by flow rate                               |
| 40                  |                   |                                                                         |                                                       |
| 60                  | _                 |                                                                         |                                                       |
| 90                  | _                 |                                                                         |                                                       |



| Seretide® Diskus®         | 30  | Consistent across flow rates  | Unaffected by flow rate           |
|---------------------------|-----|-------------------------------|-----------------------------------|
| 40                        |     |                               |                                   |
| 60                        | -   |                               |                                   |
| 90                        | -   |                               |                                   |
| Symbicort®<br>Turbuhaler® | <60 | High decrease in emitted dose | Sensitive to changes in flow rate |

Data compiled from multiple studies evaluating the performance of various DPIs.[1][2] The performance of DPIs is highly dependent on the patient's inspiratory effort, with higher flow rates generally resulting in a higher fine particle dose.[3] However, devices like the NEXThaler® and Diskus® have shown more consistent dose delivery across a range of flow rates compared to the Turbuhaler®.[2]

Table 3: Comparison of Capsule-Based Dry Powder Inhalers

| Delivery System | Flow Rate (L/min)           | Fine Particle Dose (FPD)                             |
|-----------------|-----------------------------|------------------------------------------------------|
| Aerolizer®      | 15                          | Lower than Breezhaler®                               |
| 60              | Comparable to other devices |                                                      |
| 100             | Comparable to other devices |                                                      |
| Breezhaler®     | 15                          | Significantly higher than Aerolizer® and Handihaler® |
| 60              | Comparable to other devices | _                                                    |
| 100             | Comparable to other devices |                                                      |
| Handihaler®     | 15                          | Lowest FPD                                           |
| 60              | Comparable to other devices | _                                                    |
| 100             | Comparable to other devices |                                                      |



This data is from a comprehensive in vitro comparison of three capsule-based DPIs.[4] The study highlights that at lower, potentially more clinically relevant flow rates for some patients, the Breezhaler® demonstrated superior fine particle delivery.[4]

### **Experimental Protocols**

The in vitro characterization of inhaled pharmaceutical aerosols is crucial for predicting their in vivo behavior. The following are detailed methodologies for key experiments cited in the comparison of **formoterol fumarate hydrate** delivery systems.

## Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction

This is the most critical in vitro test for assessing the potential for respiratory tract deposition.

- Apparatus: The Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI) are the most commonly used instruments.[2][4][5][6][7]
- Principle: These impactors are multi-stage devices that separate aerosol particles based on their inertial properties, which correlate with their aerodynamic diameter.
- Procedure:
  - The impactor is assembled, and collection surfaces (often coated with a substance to prevent particle bounce) are placed on each stage.
  - The inhaler is connected to the impactor's induction port.
  - A vacuum pump is used to draw air through the inhaler and into the impactor at a specific, controlled flow rate (e.g., 28.3, 40, 60, 90 L/min) for a defined duration to achieve a specific air volume (e.g., 4 L).[2][5]
  - The drug deposited on each stage, the induction port, and the filter is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
     [4]
- Data Analysis: The mass of the drug on each stage is used to calculate key parameters:



- Mass Median Aerodynamic Diameter (MMAD): The diameter at which 50% of the particles by mass are smaller and 50% are larger. A smaller MMAD generally indicates deeper lung penetration.[5][6]
- Fine Particle Dose (FPD): The total mass of drug particles with an aerodynamic diameter typically less than 5 μm. This is considered the respirable fraction.[3][4]
- Fine Particle Fraction (FPF): The FPD expressed as a percentage of the emitted or nominal dose.[2]

#### **Emitted Dose (ED) or Total Emitted Dose (TED)**

This test determines the total amount of drug that is delivered from the inhaler.

- Apparatus: A Dosage Unit Sampling Apparatus (DUSA) is commonly employed.
- Procedure:
  - The DUSA consists of a filter holder connected to a vacuum pump.
  - The inhaler is actuated into the DUSA at a controlled flow rate and for a specific duration.
  - The filter is removed, and the collected drug is dissolved in a suitable solvent.
  - The amount of drug is quantified using a validated analytical method (e.g., HPLC).
- Significance: This measurement ensures that the inhaler is delivering the correct amount of medication.

#### **In Vitro Dissolution Testing**

While not as standardized as APSD testing, dissolution studies for inhaled products are gaining importance, as they can provide insights into the drug's release and absorption characteristics in the lungs.[8][9]

 Apparatus: Various systems are used, including the Franz diffusion cell, Transwell® systems, and modified USP dissolution apparatuses.[10][11]



#### • Procedure:

- The fine particle fraction of the drug is collected on a membrane filter using a cascade impactor or a similar device.[10]
- This membrane is then placed in the dissolution apparatus, which contains a physiologically relevant dissolution medium (e.g., simulated lung fluid).
- Samples are withdrawn from the dissolution medium at various time points and analyzed for drug content.
- Significance: Dissolution rate can be a critical factor for the onset and duration of action of the drug. For poorly soluble drugs, dissolution can be the rate-limiting step for absorption.

  [10]

## **Visualizations**

#### **Formoterol Signaling Pathway**

Formoterol is a long-acting β2-adrenergic agonist. Its mechanism of action involves the stimulation of intracellular adenylyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). The increased cAMP levels lead to the relaxation of bronchial smooth muscle.



Click to download full resolution via product page



Caption: Formoterol's mechanism of action leading to bronchodilation.

## **Experimental Workflow for Aerodynamic Particle Size Distribution**

The following diagram illustrates the typical workflow for determining the aerodynamic particle size distribution of an inhaled product.





Click to download full resolution via product page

Caption: Workflow for in vitro aerodynamic performance testing.



# Logical Relationship of In Vitro Performance and Clinical Efficacy

This diagram outlines the logical progression from in vitro performance characteristics to the desired clinical outcome.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. DSpace [bradscholars.brad.ac.uk]
- 2. Effect of Flow Rate on In Vitro Aerodynamic Performance of NEXThaler(®) in Comparison with Diskus(®) and Turbohaler(®) Dry Powder Inhalers PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Inhalation Manoeuvre Parameters In-Vitro and Ex-Vivo on the Dose Emission and the Aerodynamic Characteristics of Formoterol and Indacaterol from Marketed Dry Powder Inhalers | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. In vitro testing of two formoterol dry powder inhalers at different flow rates PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro comparison of two delivery devices for administering formoterol: Foradil P and formoterol ratiopharm single-dose capsule inhaler PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Aerosol Formulations of Formoterol Fumarate and Budesonide PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unipr.it [air.unipr.it]
- 9. researchgate.net [researchgate.net]



- 10. In Vitro Dissolution and Permeability Testing of Inhalation Products: Challenges and Advances PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [A Comparative In Vitro Analysis of Formoterol Fumarate Hydrate Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10787313#comparison-of-different-formoterol-fumarate-hydrate-delivery-systems-in-vitro]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com